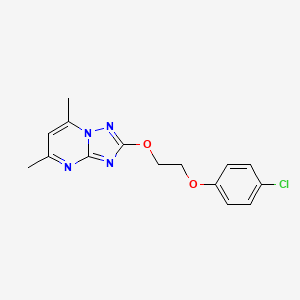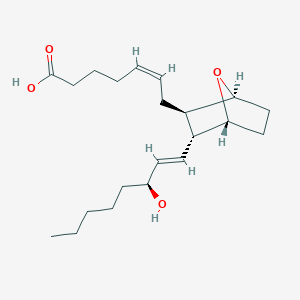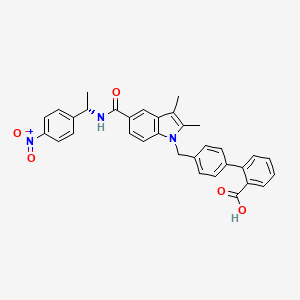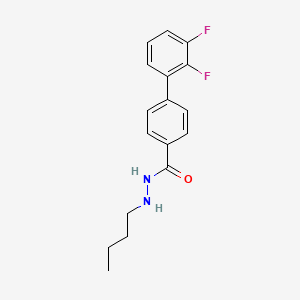
STS-E412
Übersicht
Beschreibung
STS-E412 ist eine nicht-peptidische Verbindung, die für ihre gewebeschützenden Eigenschaften bekannt ist. Es aktiviert selektiv den Erythropoietin-Rezeptor und den gemeinsamen β-Ketten-Rezeptor, was es zu einem wertvollen Werkzeug in der Erforschung neurologischer Erkrankungen macht . Die Verbindung hat ein Molekulargewicht von 318,76 und eine chemische Formel von C15H15ClN4O2 .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Eine der Methoden beinhaltet die Reaktion von 2-(4-Chlorphenoxy)ethan-1-ol mit Natriumhydrid in Tetrahydrofuran. Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Verbindung ist für Forschungszwecke bei verschiedenen Lieferanten erhältlich .
Wissenschaftliche Forschungsanwendungen
STS-E412 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Neurologische Erkrankungen: Es wird aufgrund seiner gewebeschützenden Eigenschaften zur Untersuchung neurologischer Erkrankungen verwendet.
Organschutz: Die Verbindung wird auch in der Forschung zum Organschutz eingesetzt.
Neurodegenerative Erkrankungen: This compound ist wertvoll in der Erforschung neurodegenerativer Erkrankungen und liefert Einblicke in potenzielle therapeutische Ansätze.
Wirkmechanismus
STS-E412 entfaltet seine Wirkung durch die selektive Aktivierung des gewebeschützenden Erythropoietin-Rezeptors, der aus einer Erythropoietin-Rezeptor-Untereinheit und dem gemeinsamen β-Ketten-Rezeptor besteht . Diese Aktivierung führt zur Phosphorylierung des Erythropoietin-Rezeptors und assoziierter Signalmoleküle wie Janus-Kinase 2 und AKT . Diese molekularen Ziele und Signalwege sind entscheidend für die gewebeschützenden Wirkungen der Verbindung.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
STS-E412 interacts with the erythropoietin receptor (EPOR) and CD131 . It increases the phosphorylation of EPOR, CD131, and the EPO-associated signaling molecules JAK2 and AKT . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It increases FXN expression in primary human cortical cells, retinoic-acid differentiated murine P19 cells, and normal and FA patient-derived PBMC . This influence on cell function impacts cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases the phosphorylation of EPOR, CD131, and the EPO-associated signaling molecules JAK2 and AKT .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to increase FXN expression in the heart of FXN-deficient KIKO mice . The effects of this compound on FXN expression in the brains of KIKO mice were not observed following treatment with recombinant human erythropoietin (rhEPO), suggesting that the effects of this compound on FXN expression in the CNS are superior to rhEPO in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways that interact with the erythropoietin receptor (EPOR) and CD131
Vorbereitungsmethoden
The synthesis of STS-E412 involves several steps. One of the methods includes the reaction of 2-(4-chlorophenoxy)ethan-1-ol with sodium hydride in tetrahydrofuran. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .
Analyse Chemischer Reaktionen
STS-E412 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionsmechanismen nicht umfassend dokumentiert sind.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Chloratoms in ihrer Struktur.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumhydrid und Tetrahydrofuran. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
STS-E412 wird mit anderen niedermolekularen Agonisten des gewebeschützenden Erythropoietin-Rezeptors verglichen, wie z. B. STS-E424 . Beide Verbindungen erhöhen die Expression von Frataxin in vitro und in vivo, aber this compound hat im Zentralnervensystem im Vergleich zu rekombinantem humanem Erythropoietin überlegene Wirkungen gezeigt . Dies macht this compound einzigartig in seiner Fähigkeit, Gewebeschutz ohne die mit Erythropoietin verbundenen erythropoietischen Wirkungen zu bieten .
Ähnliche Verbindungen umfassen:
STS-E424: Ein weiterer niedermolekularer Agonist des gewebeschützenden Erythropoietin-Rezeptors.
Rekombinantes humanes Erythropoietin: Bekannt für seine erythropoietischen und gewebeschützenden Eigenschaften.
Referenzen
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-10-9-11(2)20-14(17-10)18-15(19-20)22-8-7-21-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMOBKQELKMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)OCCOC3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does STS-E412 interact with its target and what are the downstream effects?
A: this compound selectively activates the tissue-protective erythropoietin receptor, which comprises an erythropoietin receptor subunit (EPOR) and the common β-chain (CD131) [, , , ]. Upon binding to this receptor complex, this compound triggers phosphorylation of EPOR and CD131, activating downstream signaling molecules like JAK2 and AKT [, , , ]. This activation leads to erythropoietin-like cytoprotective effects in various cell types, including primary neuronal cells and renal proximal tubular epithelial cells [, , , ].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While the provided research papers mainly focus on characterizing this compound, they don't delve into detailed SAR studies. Further research exploring modifications to the 2-[2-(4-Chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine structure is needed to understand how specific structural features influence its activity, potency, and selectivity.
Q3: What evidence suggests that this compound might be effective in treating central nervous system (CNS) diseases?
A: The research highlights this compound's ability to penetrate the blood-brain barrier, a crucial factor for CNS drug delivery [, , , ]. Additionally, the compound exhibits potent cytoprotective effects in primary human neuronal cells and rat hippocampal neurons [, , , ]. This combination of CNS accessibility and neuroprotective properties makes this compound a promising candidate for further investigation in the context of CNS diseases.
Q4: How does the selectivity of this compound for the tissue-protective erythropoietin receptor contribute to its potential as a therapeutic agent?
A: this compound demonstrates high selectivity for the EPOR/CD131 heterodimer, showing no activity towards the EPOR/EPOR homodimer, which is responsible for erythropoiesis (red blood cell production) [, , , ]. This selectivity is crucial because it allows this compound to exert tissue-protective effects without stimulating erythropoiesis, potentially avoiding side effects associated with increased red blood cell mass.
- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor:
- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:
- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor s:
- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B610962.png)

![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)

